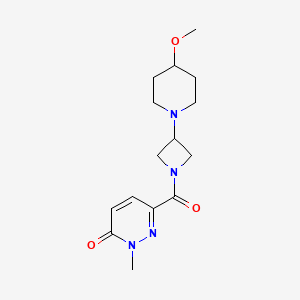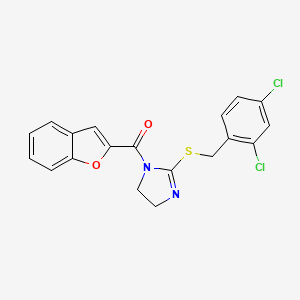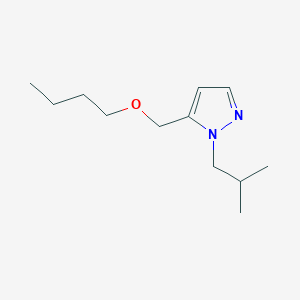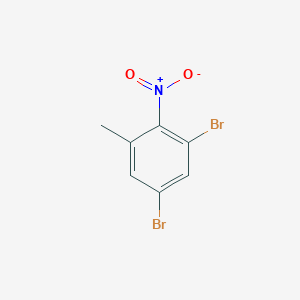
6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as AZD-9567, is a small molecule drug that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Antibacterial Activity
A series of compounds including azetidinylquinolones were synthesized to explore their antibacterial activity. These compounds, characterized by azetidine and quinolone moieties, demonstrated significant in vitro and in vivo antibacterial properties. The stereochemistry of the azetidine and oxazine rings was found to be crucial for enhancing antibacterial activity. A notable example is the compound E-4767, which showed promising results in both in vitro and in vivo studies, indicating its potential as an antibacterial agent (Frigola et al., 1995).
Medicinal Chemistry Innovations
Research into 4-X-3-(methoxymethyl)-6-methylpyridazine derivatives revealed insights into the role of the azetidine moiety in medicinal chemistry. The study on the amination of 4-halogenopyridazines with potassium amide presented a 4,5-didehydropyridazine as an intermediate, contributing to our understanding of reaction mechanisms and potential applications in drug design (Klinge, Plas, & Koudijs, 2010).
Drug Development for Neurological Disorders
A novel series of compounds was prepared, targeting D4 dopamine receptors, showcasing the utility of the subject compound in developing treatments for neurological conditions. One compound, in particular, demonstrated significant efficacy in inducing penile erection in vivo, highlighting its potential for treating sexual dysfunction. This research contributes to the broader field of neuropsychopharmacology and the development of selective therapies for neurological disorders (Enguehard-Gueiffier et al., 2006).
Azetidinone Chemistry and Drug Candidates
The synthesis and evaluation of azetidinone derivatives were explored, revealing their potential as drug candidates. Studies focused on the cleavage of the azetidinone ring and transformations into aziridines, providing valuable insights into the chemical behavior of these compounds and their relevance in medicinal chemistry. This research underscores the versatility of azetidinone derivatives in synthesizing new pharmacologically active compounds (Boros et al., 2006).
properties
IUPAC Name |
6-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-17-14(20)4-3-13(16-17)15(21)19-9-11(10-19)18-7-5-12(22-2)6-8-18/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQJBHHYVZATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)

![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)






![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)